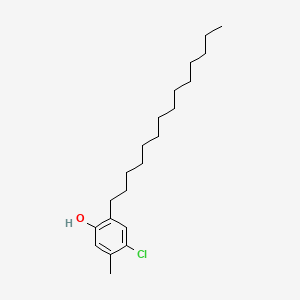

4-Chloro-6-tetradecyl-m-cresol

Description

Structure

3D Structure

Properties

CAS No. |

31522-07-3 |

|---|---|

Molecular Formula |

C21H35ClO |

Molecular Weight |

339.0 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-tetradecylphenol |

InChI |

InChI=1S/C21H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17-20(22)18(2)16-21(19)23/h16-17,23H,3-15H2,1-2H3 |

InChI Key |

CUNQNPBLNXQQNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Tetradecyl M Cresol

Strategies for Regioselective Chlorination of m-Cresol (B1676322) Derivatives

The introduction of a chlorine atom at the 4-position of m-cresol (3-methylphenol) is a critical step in the synthesis of 4-Chloro-6-tetradecyl-m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are ortho-, para-directing activators. This inherent directing effect makes the 2-, 4-, and 6-positions susceptible to electrophilic attack. The primary challenge is to achieve high selectivity for the 4-position (para to the hydroxyl group) over the ortho-positions (2- and 6-).

Direct chlorination of m-cresol often yields a mixture of isomers, including 2-chloro-3-methylphenol, 6-chloro-3-methylphenol, and the desired 4-chloro-3-methylphenol (B1668792), along with dichlorinated byproducts. wikipedia.orggoogle.com To overcome this, various strategies have been developed to enhance para-selectivity.

One of the most effective methods involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a catalyst. prepchem.comresearchgate.net Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed as activators. cardiff.ac.ukcardiff.ac.uk The key to achieving high para-selectivity lies in the use of sulfur-containing co-catalysts, such as dialkyl sulfides, dithiaalkanes, or polymeric sulfides. cardiff.ac.ukresearchgate.net These catalysts are believed to form a bulky, sterically hindered chlorinating complex (e.g., a chlorosulfonium salt), which preferentially attacks the less sterically hindered 4-position of the m-cresol ring. researchgate.net The choice of catalyst and the length of its alkyl chains can be tuned to optimize the para/ortho product ratio. cardiff.ac.ukcardiff.ac.ukresearchgate.net For instance, studies have shown that using specific dithiaalkanes or poly(alkylene sulfide)s as catalysts in the chlorination of m-cresol with SO₂Cl₂ can yield 4-chloro-m-cresol with high selectivity. cardiff.ac.ukresearchgate.net

A patent for the synthesis of 4-chloro-3-cresol describes a method using m-cresol and sulfuryl chloride without a solvent, controlling the reaction temperature between 30-40°C to favor the formation of the 4-chloro isomer. google.com

| Chlorinating Agent | Catalyst/Co-catalyst | Key Findings | Para/Ortho Ratio | Reference |

|---|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Dibutyl sulfide (B99878) / AlCl₃ | The sulfur-containing catalyst system significantly enhances para-selectivity compared to using SO₂Cl₂ alone. | 17.3 | cardiff.ac.uk |

| Sulfuryl Chloride (SO₂Cl₂) | 5,18-dithiadocosane / AlCl₃ | Long-chain dithiaalkanes proved to be highly effective in directing chlorination to the para position. | 20.7 | cardiff.ac.uk |

| Sulfuryl Chloride (SO₂Cl₂) | Poly(alkylene sulfide)s / AlCl₃ | Polymeric disulfide catalysts were shown to produce high yields of the 4-chloro product with excellent selectivity. | up to 15.5 | cardiff.ac.uk |

| Sulfuryl Chloride (SO₂Cl₂) | None (molten state) | Controlling temperature (30-50°C) and molar ratio in a solvent-free reaction can direct the outcome. | Yields 75-78% of 4-chloro isomer | google.com |

Approaches for Tetradecyl Group Introduction at the 6-Position of m-Cresol

The introduction of a long alkyl chain, such as a tetradecyl group, onto the phenolic ring is typically accomplished via a Friedel-Crafts alkylation reaction. organic-chemistry.orgmt.com This electrophilic aromatic substitution involves reacting the phenol (B47542) with an alkylating agent, such as an alkene (e.g., 1-tetradecene) or an alkyl halide (e.g., 1-chlorotetradecane), in the presence of a catalyst. jk-sci.com

For the synthesis of this compound, the alkylation must be directed to the 6-position. If starting with 4-chloro-m-cresol, the remaining open positions for electrophilic attack are the 2- and 6-positions (both ortho to the hydroxyl group). The hydroxyl group is a strong activating and ortho, para-directing group, which facilitates the reaction. The choice between the 2- and 6-positions is influenced by steric factors. The methyl group at the 3-position provides some steric hindrance, potentially influencing the incoming bulky tetradecyl group to favor one position over the other.

Alternatively, the alkylation can be performed on m-cresol first. The hydroxyl group directs the incoming tetradecyl group to the ortho (2- or 6-) and para (4-) positions. semanticscholar.org A subsequent chlorination step would then target the 4-position. The major challenge in Friedel-Crafts alkylation is preventing polyalkylation, where more than one alkyl group is added to the ring. This can often be minimized by using a large excess of the aromatic substrate. jk-sci.com

The choice of catalyst is crucial. While traditional Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions and product mixtures. jk-sci.comstackexchange.com Modern approaches utilize solid acid catalysts such as zeolites (e.g., Al-MCM-41), clays, or acidic resins, which can offer improved selectivity, easier separation, and are more environmentally benign. nih.govwhiterose.ac.ukiitm.ac.in These catalysts can provide shape selectivity, favoring the formation of a specific isomer. researchgate.net

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of this compound requires careful optimization of the reaction sequence and conditions for both the chlorination and alkylation steps. Key parameters that must be controlled include temperature, reaction time, solvent, catalyst type and loading, and the molar ratio of reactants. semanticscholar.orgresearchgate.net

The synthetic strategy can follow two primary routes:

Route A: Chlorination of m-cresol to form 4-chloro-m-cresol, followed by Friedel-Crafts alkylation to introduce the tetradecyl group at the 6-position.

Route B: Friedel-Crafts alkylation of m-cresol to form a mixture of alkylated cresols, followed by separation of the 6-tetradecyl-m-cresol isomer and subsequent chlorination at the 4-position.

For either route, optimization is key. In the alkylation of m-cresol with isopropyl alcohol (as a model for alkylation), studies have shown that temperature is a critical factor; lower temperatures tend to favor O-alkylation (ether formation), while higher temperatures (e.g., above 150°C or 423 K) favor the desired C-alkylation. semanticscholar.org A high molar ratio of the cresol (B1669610) to the alkylating agent is also used to suppress the formation of di-alkylated products. semanticscholar.orgresearchgate.net

In the chlorination step, controlling the temperature and the rate of addition of the chlorinating agent is vital to prevent over-chlorination. google.com The use of selective catalytic systems, as described in section 2.1, is paramount for maximizing the yield of the 4-chloro isomer. cardiff.ac.ukresearchgate.net

| Parameter | Effect on Alkylation (C-alkylation vs. O-alkylation) | Effect on Chlorination (Regioselectivity) | General Impact on Yield |

|---|---|---|---|

| Temperature | Higher temperatures favor C-alkylation over O-alkylation. semanticscholar.org | Can affect isomer distribution; must be controlled to prevent side reactions. google.com | Reaction rate increases with temperature, but side reactions may also increase. |

| Catalyst | Solid acids (zeolites, resins) can improve regioselectivity and are reusable. semanticscholar.orgwhiterose.ac.uk | Sulfur-based catalysts with Lewis acids dramatically increase para-selectivity. cardiff.ac.ukresearchgate.net | Crucial for controlling selectivity and enhancing reaction rates. |

| Reactant Molar Ratio | Excess phenol/cresol minimizes polyalkylation. jk-sci.comresearchgate.net | Slight excess of chlorinating agent ensures full conversion, but large excess leads to di/polychlorination. researchgate.net | Affects conversion rate and the profile of byproducts. |

| Reaction Time | Sufficient time is needed for C-alkylation to dominate over initial O-alkylation. semanticscholar.org | Must be long enough for conversion but short enough to limit byproduct formation. | Yield increases with time up to a plateau, after which byproducts may form. |

Exploration of Novel Catalytic Systems for Substituted Phenol Synthesis

Research into the synthesis of substituted phenols is continuously evolving, with a strong focus on developing novel, efficient, and environmentally friendly catalytic systems. acs.orgresearchgate.net These new methods aim to overcome the limitations of traditional approaches, such as harsh reaction conditions, the use of stoichiometric and corrosive reagents, and the generation of significant waste. rsc.org

Recent advances include:

Heterogeneous Solid Acid Catalysts: Zeolites, sulfated zirconia, and ion-exchange resins are increasingly used for Friedel-Crafts alkylation. nih.govwhiterose.ac.ukiitm.ac.in Their porous structures can impart shape selectivity, guiding the reaction towards a specific isomer. They are also easily separated from the reaction mixture and can often be regenerated and reused, aligning with the principles of green chemistry. whiterose.ac.ukencyclopedia.pub

Transition Metal Catalysis: Methodologies involving transition metals like palladium (Pd), copper (Cu), cobalt (Co), and rhodium (Rh) have emerged for the direct C-H functionalization of phenols. acs.orgrsc.orgnih.gov These catalytic systems can offer high regioselectivity for ortho- or para-functionalization by using directing groups, providing alternative routes to complex phenols. nih.govoregonstate.edu

Organocatalysis: Small organic molecules, such as thioureas, have been developed as catalysts for the highly regioselective chlorination of phenols. nsf.govscientificupdate.com By using different thiourea-based catalysts, the chlorination can be directed to either the ortho or para position with high fidelity, offering exceptional control over the reaction's outcome. scientificupdate.com

Biocatalysis: Enzymes, such as laccases and cytochrome P450 enzymes, are being explored for their ability to catalyze phenol coupling and functionalization reactions with high regio- and stereoselectivity under mild conditions. rsc.org While still an emerging field, biocatalysis holds promise for the sustainable synthesis of phenolic compounds. rsc.org

Green Chemistry Approaches: The use of greener solvents, or solvent-free conditions, combined with energy sources like microwave irradiation, is being investigated to make the synthesis of alkylated phenols faster and more efficient. semanticscholar.orgresearchgate.netencyclopedia.pub

These novel systems represent a shift towards more precise, sustainable, and versatile methods for constructing highly substituted phenols like this compound. rsc.orgnih.govacs.org

Derivatization Reactions and Functional Group Interconversions of this compound

Once synthesized, this compound can undergo further chemical modifications to produce a variety of derivatives. These reactions primarily target the phenolic hydroxyl group, which is the most reactive site for many transformations.

Common derivatization reactions include:

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into an ether or an ester. O-alkylation can be achieved through reactions like the Williamson ether synthesis, while O-acylation (esterification) can be performed using acyl chlorides or anhydrides. stackexchange.comwikipedia.org These reactions change the polarity and chemical properties of the molecule. For example, a Cu-catalyzed O-alkylation of phenol derivatives has been described using alkylsilyl peroxides as alkyl radical precursors. rsc.org

Further Ring Substitution: While the existing substituents on the ring deactivate it towards further electrophilic aromatic substitution compared to phenol itself, reactions such as nitration could potentially be forced under harsh conditions, likely at the remaining open ortho-position (position 2). For example, 4-chloro-3-methylphenol can be nitrated to give 4-chloro-6-nitro-m-cresol. chemicalbook.com

To investigate structure-activity relationships (SAR), a series of analogues of this compound can be systematically synthesized. This involves modifying specific parts of the molecule and observing how these changes affect its chemical or biological properties. The synthetic methodologies described previously allow for a variety of structural modifications:

Varying the Alkyl Chain: The tetradecyl group at the 6-position can be replaced with other long alkyl chains (e.g., dodecyl, hexadecyl, octadecyl) or branched alkyl groups. This would be achieved by using different alkenes or alkyl halides in the Friedel-Crafts alkylation step.

Altering the Halogen: The chlorine atom at the 4-position can be substituted with other halogens, such as bromine or iodine, by using the appropriate halogenating agent (e.g., N-bromosuccinimide).

Positional Isomerism: Analogues can be synthesized where the substituents are moved to different positions on the cresol ring. For example, synthetic routes could be designed to produce 2-chloro-6-tetradecyl-m-cresol or 4-chloro-2-tetradecyl-m-cresol. This would require careful selection of starting materials and control of regioselectivity in the C-H functionalization steps. nih.govoregonstate.edu

Modification of the Core Structure: The m-cresol core could be replaced with other phenolic structures, such as o-cresol (B1677501) or p-cresol (B1678582), leading to a different substitution pattern.

The ability to create a diverse library of such analogues is essential for optimizing the performance of the compound for specific applications by correlating molecular structure with function. rsc.org

Advanced Analytical Characterization and Quantification of 4 Chloro 6 Tetradecyl M Cresol

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and analysis of 4-Chloro-6-tetradecyl-m-cresol. The long tetradecyl chain imparts significant hydrophobicity to the molecule, making reversed-phase chromatography the method of choice.

Development and Validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

The development of a robust RP-HPLC method for this compound involves the careful selection of a stationary phase and mobile phase to achieve optimal separation from impurities and matrix components. A reversed-phase method utilizing a Newcrom R1 column has been described for the analysis of this compound. ulisboa.pt Newcrom R1 is a specialized reversed-phase column with low silanol (B1196071) activity, which is beneficial for analyzing phenolic compounds that can exhibit unwanted interactions with residual silanols on standard silica-based columns. ulisboa.pt

The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid modifier like phosphoric acid. ulisboa.ptthermofisher.com The organic modifier content is adjusted to achieve a suitable retention time, while the acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention.

While specific validation data for this compound is not extensively published, a typical validation protocol for an RP-HPLC method for a phenolic compound would adhere to ICH guidelines and include the following parameters:

| Validation Parameter | Typical Acceptance Criteria for Phenolic Compound Analysis |

| Linearity | Correlation coefficient (r²) > 0.99 for a range of concentrations. tandfonline.comspringernature.com |

| Accuracy | Recovery of 98-102% for spiked samples at different concentration levels. tandfonline.com |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 2% for multiple injections and on different days/instruments. tandfonline.comspringernature.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for the analyte should be well-resolved from other components and matrix peaks. |

| Robustness | The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature. tandfonline.com |

Methodologies for Mass Spectrometry (MS) Integration in HPLC Analysis

For enhanced selectivity and identification, HPLC systems can be coupled with mass spectrometry detectors (LC-MS). The RP-HPLC method for this compound is compatible with MS detection. ulisboa.ptthermofisher.com For MS applications, the non-volatile phosphoric acid in the mobile phase is typically replaced with a volatile acid, such as formic acid, to ensure compatibility with the mass spectrometer's ionization source. ulisboa.ptthermofisher.com

Electrospray ionization (ESI) is a common ionization technique for phenolic compounds in LC-MS. Predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape in the gas phase, have been calculated for various adducts of this compound. This data can be valuable for ion mobility-mass spectrometry, providing an additional dimension of separation and identification.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 339.24492 | 187.4 |

| [M+Na]⁺ | 361.22686 | 192.9 |

| [M-H]⁻ | 337.23036 | 188.2 |

| [M+NH₄]⁺ | 356.27146 | 202.2 |

| [M+K]⁺ | 377.20080 | 185.6 |

| [M+H-H₂O]⁺ | 321.23490 | 181.1 |

Data sourced from PubChemLite. gov.bc.ca

Preparative Chromatography for Isolation of Target Compound and Impurities

The analytical RP-HPLC method developed for this compound is scalable and can be adapted for preparative chromatography. ulisboa.ptthermofisher.com This is crucial for isolating the pure compound for use as a reference standard or for further structural elucidation of both the main component and any process-related impurities.

In preparative chromatography, the column dimensions are significantly larger to accommodate higher sample loads. The mobile phase composition may need to be re-optimized to maximize throughput while maintaining adequate separation. The collected fractions containing the purified compound are then typically subjected to solvent evaporation to yield the isolated solid.

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation, spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group protons, the long tetradecyl chain protons (a complex series of multiplets), and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the tetradecyl chain. The chemical shifts of the aromatic carbons would be influenced by the chloro, hydroxyl, and alkyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H stretch (phenolic) | 3600 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (phenolic) | 1260 - 1180 |

| C-Cl stretch | 850 - 550 |

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): As mentioned previously, LC-MS is a key technique. The use of tandem mass spectrometry (MS/MS) would provide even greater specificity and structural information. In an MS/MS experiment, the molecular ion of this compound would be selected and fragmented, and the resulting fragment ions would be detected. The fragmentation pattern would be characteristic of the molecule's structure and could be used for unambiguous identification, even in the presence of co-eluting compounds. For other chlorinated phenols, fragmentation often involves the loss of the chlorine atom and cleavage of the phenolic ring.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While the high molecular weight and low volatility of this compound might make direct GC analysis challenging, derivatization of the polar hydroxyl group could improve its chromatographic behavior. However, LC-based methods are generally more suitable for this type of compound.

Trace Level Quantification in Complex Matrices

The quantification of trace levels of this compound in complex matrices, such as environmental or biological samples, presents significant analytical challenges due to potential interferences and the low concentration of the analyte.

While specific methods for the trace analysis of this compound are not documented, general strategies for the analysis of phenolic compounds in such matrices can be applied. These typically involve extensive sample preparation to extract and concentrate the analyte and remove interfering substances.

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This classic technique can be used to extract the compound from aqueous matrices into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively retain the analyte from the sample matrix. For a hydrophobic compound like this compound, a reversed-phase sorbent (e.g., C18) would be appropriate.

Detection Techniques:

LC-MS/MS: This is the preferred technique for trace level quantification due to its high sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, extremely low detection limits can be achieved.

GC-MS: If applicable after derivatization, GC-MS in Selected Ion Monitoring (SIM) mode can also provide high sensitivity for trace analysis.

The development and validation of such trace-level methods would require careful optimization of the entire analytical workflow, from sample collection and preparation to the final instrumental analysis.

Biological and Biochemical Investigations of 4 Chloro 6 Tetradecyl M Cresol

Cellular Interaction Mechanisms

The cellular interactions of 4-Chloro-6-tetradecyl-m-cresol are predicted to be heavily influenced by its amphipathic nature, possessing both a hydrophilic phenolic head and a long, lipophilic tetradecyl tail.

Studies on Interaction with Biological Membranes

Specific studies on the interaction of this compound with biological membranes are not readily found in peer-reviewed literature. However, the behavior of long-chain alkylphenols, a class to which this compound belongs, has been investigated. The long tetradecyl chain, consisting of 14 carbon atoms, would confer significant lipophilicity to the molecule. This structural feature strongly suggests that the primary site of its cellular interaction would be the lipid bilayer of cell membranes.

It is hypothesized that the tetradecyl tail would readily insert into the hydrophobic core of the membrane, while the polar phenolic head, with its hydroxyl and chloro groups, would likely orient towards the aqueous environment at the membrane surface. This insertion could disrupt the normal structure and function of the membrane, potentially altering its fluidity, permeability, and the function of embedded proteins.

Exploration of Potential Receptor Binding Profiles

Direct receptor binding studies for this compound are not currently available. However, research on a closely related, but structurally simpler, compound, 4-chloro-m-cresol (4-CmC), has shown it to be a potent and specific activator of the skeletal muscle ryanodine (B192298) receptor (RyR1), a calcium release channel located in the sarcoplasmic reticulum. This interaction is thought to be mediated by the hydroxyl and chloro groups on the phenolic ring.

Elucidation of Molecular Mechanisms of Action

The specific molecular mechanisms of action for this compound have not been elucidated. Based on the known activities of related compounds, two primary hypothetical mechanisms can be proposed:

Membrane Disruption: The most direct mechanism of action is likely related to its physical interaction with the cell membrane. The insertion of the long alkyl chain could lead to a detergent-like effect, causing a loss of membrane integrity, increased ion permeability, and subsequent disruption of cellular homeostasis. This non-specific mechanism is a common feature of many long-chain alkylphenols.

Modulation of Membrane-Bound Proteins: As an alternative or complementary mechanism, the compound could modulate the function of integral membrane proteins, such as ion channels, transporters, or enzymes. This could occur through direct binding to the protein or indirectly by altering the lipid environment surrounding the protein. For instance, if it were to interact with ryanodine receptors, it could potentially modulate intracellular calcium signaling.

Structure-Activity Relationship (SAR) Studies

Specific structure-activity relationship (SAR) studies for this compound are absent from the scientific literature. However, general SAR principles derived from studies on other alkylphenols and cresol (B1669610) derivatives can provide valuable insights into how its different structural components might contribute to its biological activity.

Impact of the Tetradecyl Chain Length on Biological Interactions

The length of the alkyl chain is a critical determinant of the biological activity of phenolic compounds. Generally, increasing the chain length enhances lipophilicity, which in turn influences how the molecule partitions between aqueous and lipid environments.

Membrane Partitioning: A longer alkyl chain, such as the tetradecyl group, would be expected to increase the compound's affinity for biological membranes. This could lead to a higher concentration of the molecule within the lipid bilayer, potentially enhancing any membrane-disruptive effects.

Biological Activity Cut-off: For some biological activities, there is a "cut-off" effect, where increasing the alkyl chain length beyond a certain point leads to a decrease in activity. This can be due to reduced aqueous solubility, preventing the molecule from reaching its target, or steric hindrance at the target site. The optimal chain length for a particular biological effect is a balance between lipophilicity and other factors.

The following table illustrates the general trend of how alkyl chain length can impact the physical and biological properties of phenolic compounds, though specific data for this compound is not available.

| Property | Short Alkyl Chain (e.g., methyl) | Long Alkyl Chain (e.g., tetradecyl) |

| Water Solubility | Higher | Lower |

| Lipophilicity | Lower | Higher |

| Membrane Affinity | Lower | Higher |

| Potential for Membrane Disruption | Lower | Higher |

Influence of Halogen and Hydroxyl Groups on Activity

The substituents on the aromatic ring, namely the chloro and hydroxyl groups, are crucial for the specific biological activities of phenolic compounds.

Hydroxyl Group: The phenolic hydroxyl group is often essential for activity. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. For many phenolic compounds, this group is critical for their antioxidant properties and their ability to interact with receptor sites.

In studies of 4-chloro-m-cresol, both the hydroxyl and chloro groups have been shown to be important for its activity as a ryanodine receptor agonist.

Comparative Analysis with Structurally Related Phenols and Cresols

The biological and biochemical profile of this compound is intrinsically linked to its specific molecular architecture. A comparative analysis with structurally related phenols and cresols reveals how the interplay of its functional groups—the hydroxyl, methyl, chloro, and particularly the long tetradecyl alkyl chain—determines its interactions with biological systems. The activity of phenolic compounds is often dictated by the nature and position of their substituents on the benzene (B151609) ring.

Influence of the Alkyl Chain:

The most striking feature of this compound is its long C14 alkyl chain. Phenols substituted with long alkyl chains, known as long-chain alkylphenols (LCAPs), exhibit distinct properties compared to their short-chain counterparts. wikipedia.org Compounds like octylphenol (B599344) and nonylphenol are well-studied examples of LCAPs. wikipedia.orgwur.nl Research indicates that long-chain alkylphenols possess potent estrogenic activity, acting as xenoestrogens. wikipedia.org The length and branching of the alkyl chain are critical factors in determining the potency of this estrogenic effect. wur.nl While simple phenols have minimal activity, the addition of a long alkyl group, such as the tetradecyl chain in this compound, suggests a high potential for endocrine-disrupting activity. wikipedia.orgsfei.org These compounds are known to accumulate in fatty tissues due to their lipophilic nature. sfei.org

Influence of Chloro and Methyl Groups (Cresol Core):

The core of the molecule is a chloro-substituted meta-cresol. Cresols are methylphenols, and their chlorinated forms have been investigated for various biological activities. wikipedia.orgnih.gov 4-Chloro-m-cresol (4-CmC), which lacks the tetradecyl chain, is recognized as a potent and specific activator of the ryanodine receptor (RyR), an intracellular calcium release channel crucial for muscle function. ebi.ac.uk

Structure-activity relationship studies on 4-CmC have shown that the presence and relative positions of the hydroxyl, methyl, and chloro groups are all essential for its ability to activate RyR1. ebi.ac.uk Compounds lacking any one of these three functional groups were found to be poor activators of the receptor. ebi.ac.uk

Furthermore, the isomeric position of the functional groups is critical. A comparative study of chlorocresol isomers found that 4-chloro-o-cresol (4-CoC) is a more potent and selective RyR agonist than 4-chloro-m-cresol (4-CmC). researchgate.net This highlights the high degree of structural specificity required for interaction with this particular biological target.

The combination of the long tetradecyl chain with the 4-chloro-m-cresol core in this compound creates a molecule with dual characteristics. It possesses the lipophilicity and potential estrogenic properties conferred by the alkyl chain, alongside the potential for ryanodine receptor modulation conferred by the chlorinated cresol head.

Table 1: Comparative Structural and Biological Properties of Related Phenols and Cresols

| Compound Name | Base Structure | Key Substituents | Notable Biological Activity |

| Phenol (B47542) | Phenol | -OH | Basic phenolic properties |

| m-Cresol (B1676322) | Cresol | -OH, 3-methyl | Used as a disinfectant and preservative nih.gov |

| Nonylphenol | Alkylphenol | -OH, C9H19 alkyl chain | Known xenoestrogen with significant endocrine-disrupting effects wikipedia.orgwur.nl |

| Octylphenol | Alkylphenol | -OH, C8H17 alkyl chain | Possesses estrogenic activity wur.nl |

| 4-Chloro-m-cresol (4-CmC) | Chlorocresol | -OH, 3-methyl, 4-chloro | Potent activator of the ryanodine receptor (RyR1) ebi.ac.ukresearchgate.net |

| 4-Chloro-o-cresol (4-CoC) | Chlorocresol | -OH, 2-methyl, 4-chloro | More potent and selective RyR activator than 4-CmC researchgate.net |

| This compound | Alkylated Chlorocresol | -OH, 3-methyl, 4-chloro, 6-tetradecyl | Combines features of LCAPs and chlorocresols |

No Data Available for Environmental Fate and Biogeochemical Pathways of this compound

Following a comprehensive review of scientific literature and environmental databases, it has been determined that there is no publicly available research or data concerning the environmental fate and biogeochemical pathways of the chemical compound this compound.

Despite extensive searches for information pertaining to this specific substance, no studies were found that would allow for a detailed and scientifically accurate discussion of its environmental behavior. Consequently, it is not possible to generate an article based on the requested outline.

The required information for the following sections and subsections is not available in the current body of scientific knowledge:

Environmental Fate and Biogeochemical Pathways of 4 Chloro 6 Tetradecyl M Cresol

Transport and Mobility in Soil and Aquatic Systems:There are no studies on the movement and mobility of 4-Chloro-6-tetradecyl-m-cresol through soil and in water systems.

Without any foundational research findings, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Interactions with Microbial Systems and Ecosystem Dynamics

Effects on Microbial Growth and Metabolism

Based on the known properties of phenolic compounds and long-chain alkylated molecules, 4-Chloro-6-tetradecyl-m-cresol is anticipated to exhibit significant effects on microbial growth and metabolism. Phenolic compounds, in general, are recognized for their ability to disrupt cellular structures and functions in microorganisms.

The primary mechanism of action for phenolic germicides is often attributed to physical damage to the bacterial cell membrane. drugbank.com The lipophilic nature of the long tetradecyl chain in this compound would likely enhance its ability to intercalate into the lipid bilayer of microbial cell membranes. This insertion can disrupt membrane fluidity and integrity, leading to leakage of intracellular components and ultimately, cell death.

Furthermore, the length of the alkyl chain is a critical determinant of antimicrobial efficacy. Studies on other alkylated compounds have shown that those with chain lengths between 11 and 15 carbons are often the most potent against a range of bacteria. nih.gov The tetradecyl (C14) chain of the compound falls squarely within this range, suggesting a potentially high level of antimicrobial activity. The presence of a chlorine atom on the phenol (B47542) ring can also contribute to its antimicrobial properties by enhancing its chemical reactivity and ability to interfere with microbial enzyme systems.

The metabolic processes of microorganisms are also likely to be affected. Disruption of the cell membrane can interfere with essential functions such as electron transport and oxidative phosphorylation, which are vital for energy production. Moreover, phenolic compounds can denature proteins, including enzymes that are crucial for various metabolic pathways.

While specific data on this compound is unavailable, the degradation of related compounds has been studied. For instance, microbial consortia have been shown to dechlorinate 4-chlorophenol (B41353) under anaerobic conditions. nih.gov It is plausible that microbial communities could potentially metabolize this compound, although the long alkyl chain might present a steric hindrance to enzymatic action, potentially leading to slower degradation rates compared to simpler chlorophenols. The degradation of similar compounds, alkylphenol ethoxylates, is known to proceed more readily under aerobic conditions. nih.govresearchgate.net

Table 1: Inferred Effects of this compound on Microbial Growth and Metabolism

| Microbial Aspect | Inferred Effect | Basis for Inference from Related Compounds |

| Cell Membrane Integrity | Disruption of the lipid bilayer, leading to increased permeability and leakage of cellular contents. | Phenolic compounds are known to damage bacterial cell membranes. drugbank.com The long alkyl chain likely enhances membrane intercalation. |

| Microbial Growth | Inhibition of growth (biostatic) or killing of microorganisms (biocidal) at sufficient concentrations. | The tetradecyl chain length falls within the optimal range for antimicrobial activity observed in other alkylated compounds. nih.gov |

| Metabolic Pathways | Interference with key metabolic processes such as energy production and enzymatic activity. | Disruption of membrane-bound processes and denaturation of proteins are known effects of phenolic compounds. |

| Biodegradation Potential | Likely to be biodegradable, but potentially at a slow rate. Dechlorination and breakdown of the alkyl chain are possible metabolic routes. | Microbial consortia can dechlorinate chlorophenols. nih.gov Long alkyl chains can be a target for microbial oxidation, though they may also hinder degradation. |

Role in Microbial Community Structure and Function

Gram-positive and Gram-negative bacteria often exhibit different susceptibilities to antimicrobial compounds due to differences in their cell wall structures. Studies on some cationic amphiphilic molecules with varying alkyl chain lengths have demonstrated greater activity against Gram-positive bacteria. nih.gov It is conceivable that this compound could also exhibit differential toxicity, thereby altering the balance between these major bacterial groups in a mixed community.

Conversely, some microbial populations might adapt and evolve the ability to degrade this compound. The presence of this compound could enrich for specific degraders, altering the metabolic capabilities of the community. For example, the degradation of other pollutants, such as alkylphenol ethoxylates, leads to the formation of more persistent alkylphenols, which can then be acted upon by other members of the microbial community. nih.govresearchgate.net A similar cascade of microbial responses could be anticipated for this compound.

Table 2: Postulated Role of this compound in Microbial Community Dynamics

| Ecological Parameter | Postulated Impact | Rationale Based on Analagous Compounds |

| Species Diversity | Reduction in microbial diversity due to the elimination of susceptible species. | Potent biocides typically lead to a decrease in species richness. |

| Community Composition | Shift in community structure, potentially favoring resistant strains or those capable of degrading the compound. | Differential susceptibility between microbial groups (e.g., Gram-positive vs. Gram-negative) is a common phenomenon. nih.gov |

| Ecosystem Function | Alteration of key ecosystem processes such as nutrient cycling and organic matter decomposition. | Elimination of key functional microbial groups can disrupt biogeochemical cycles. |

| Enrichment of Degraders | Potential for the enrichment of microbial species that can utilize the compound as a carbon source or detoxify it. | The presence of a novel substrate often leads to the selection of microorganisms capable of its metabolism. |

Investigation of Potential as a Biocidal or Biostatic Agent

The structural features of this compound strongly suggest its potential as a biocidal or biostatic agent. The combination of a chlorinated phenolic ring and a long lipophilic alkyl chain is a common motif in many effective antimicrobial compounds. Alkylphenols are known to be used as biocides. wur.nl

The term "biocidal" implies the ability to kill microorganisms, while "biostatic" refers to the inhibition of their growth and reproduction. The specific effect of this compound would likely be concentration-dependent. At lower concentrations, it may act as a biostatic agent, while at higher concentrations, it is expected to be biocidal.

The high octanol-water partition coefficient (Kow) expected for a molecule with a long alkyl chain indicates that it would have a strong tendency to partition into the lipid membranes of microorganisms, a key characteristic for many biocides. nih.govresearchgate.net The length of the alkyl chain is crucial, with studies on other antimicrobial lipids showing a clear relationship between chain length and activity. nih.gov The C14 chain of this compound is within the range that often confers maximal antibacterial efficacy.

The potential applications of such a compound could be in formulations for disinfectants, preservatives, or antifouling agents. However, its environmental persistence and potential for bioaccumulation would be important considerations for its practical use. Alkylphenols are known to be moderately persistent in the environment and can accumulate in aquatic organisms. panda.org

Biofilm Formation and Disruption Studies

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms represent a significant challenge as they offer protection to the embedded microorganisms from antimicrobial agents.

The lipophilic nature of this compound suggests that it could have a significant impact on biofilm formation and integrity. The initial attachment of bacteria to a surface is a critical step in biofilm formation, and this can be influenced by surface-active compounds. By altering the surface properties of both the bacteria and the substrate, this compound could potentially inhibit this initial attachment phase.

Furthermore, for established biofilms, the compound's ability to disrupt cell membranes could be effective against the planktonic (free-swimming) cells that are released from biofilms to colonize new surfaces. The penetration of the biofilm matrix is a key challenge for many antimicrobials. The lipophilicity of this compound might facilitate its diffusion into the EPS matrix, allowing it to reach the embedded cells.

Studies on other amphiphilic molecules have shown that the alkyl chain length can play a role in their ability to disrupt biofilms. nih.gov It is plausible that this compound could interfere with the intercellular signaling pathways, such as quorum sensing, that are crucial for biofilm development and maintenance. By disrupting these communication systems, the compound could potentially prevent the formation of mature biofilms or even trigger their dispersal.

While no specific studies on this compound and biofilms are available, its structural characteristics warrant investigation into its potential as an anti-biofilm agent.

Emerging Research Frontiers and Future Prospects for 4 Chloro 6 Tetradecyl M Cresol

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of 4-Chloro-6-tetradecyl-m-cresol likely involves multi-step processes including the chlorination and alkylation of m-cresol (B1676322). These conventional methods often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign synthetic routes. Green chemistry principles offer a framework for developing cleaner, more efficient, and sustainable methods.

The synthesis of the parent molecule, cresol (B1669610), can be achieved through gas-phase alkylation of phenol (B47542) with methanol (B129727) using modified molecular sieve catalysts, which are environmentally friendly and non-corrosive. google.com For the subsequent chlorination step, research has focused on achieving high para-selectivity. The use of sulfuryl chloride in the presence of poly(alkylene sulfide)s and a Lewis acid catalyst has shown high yields for para-chlorinated cresols. cardiff.ac.uk Another approach involves catalyst-controlled regioselective chlorination using a Lewis basic selenoether catalyst, which can achieve high ortho-selectivity, demonstrating the power of catalysts to direct reaction outcomes. nsf.gov Valorizing waste materials, such as other chlorophenol pollutants, as chlorination reagents is another novel green approach. nih.gov

For the alkylation step, which introduces the tetradecyl group, efficient and mild methods are being explored. For instance, the alkylation of p-cresol (B1678582) with tert-butyl alcohol has been successfully catalyzed by deep eutectic solvents, providing a greener alternative to traditional acid catalysts. mdpi.com The development of environmentally friendly resins, such as o-cresol-furfural-formaldehyde resins, also points to a trend of replacing hazardous reactants like phenol and formaldehyde (B43269) with safer, bio-based alternatives where possible. mdpi.comnih.gov

Future research in the green synthesis of this compound will likely focus on integrating these steps into a streamlined, atom-economical process. This could involve developing multifunctional catalysts that can direct both chlorination and alkylation with high regioselectivity, minimizing the need for purification steps and reducing solvent usage.

| Synthetic Step | Conventional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Alkylation of Phenol (to m-cresol) | Sulfonation/alkali fusion | Gas-phase alkylation with methanol over modified zeolite catalysts. google.com | Non-corrosive, reduced waste water, environmentally friendly catalyst. |

| Chlorination of m-cresol | Elemental chlorine | Catalytic chlorination with sulfuryl chloride or N-chlorosuccinimide (NCS) using selective catalysts. cardiff.ac.uknsf.gov | High regioselectivity, milder conditions, reduced hazardous byproducts. |

| Alkylation of 4-chloro-m-cresol | Friedel-Crafts alkylation with strong Lewis acids (e.g., AlCl3) | Alkylation using deep eutectic solvents or other reusable solid acid catalysts. mdpi.com | Recyclable catalyst, milder reaction conditions, reduced corrosive waste. |

Advanced Computational Modeling for Predicting Biological and Environmental Behavior

Advanced computational modeling is becoming an indispensable tool for predicting the physicochemical properties, biological activity, and environmental fate of chemical compounds, thereby reducing the need for extensive and costly experimental testing. For a molecule like this compound, various in silico methods can provide critical insights.

Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activity, estrogenic potential, and antibacterial properties. nih.govnih.govfrontiersin.orgresearchgate.net The key descriptors in these models often relate to lipophilicity, electronic properties (like the energy of molecular orbitals), and steric factors, all of which would be significantly influenced by the tetradecyl chain and chlorine atom in this compound. frontiersin.org Developing specific QSAR models for this compound could help in screening for potential toxicological endpoints and guiding safer chemical design. nih.govresearchgate.net

More sophisticated methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer deeper molecular-level understanding. nih.govnjit.edu DFT calculations can predict molecular properties such as reaction energies and electronic structure, which are fundamental to understanding a molecule's reactivity and metabolic pathways. nih.govimist.ma MD simulations can model the dynamic behavior of the compound in different environments, such as its interaction with biological membranes or soil organic matter, which is crucial for predicting its environmental partitioning and bioaccumulation potential. nih.gov The high partition coefficient (Kow) expected for this compound due to its long alkyl chain suggests it will likely partition into sediments and fatty tissues, a behavior that can be modeled with MD. nih.govcapes.gov.br

The integration of DFT and MD holds promise for accurately predicting the behavior of complex environmental contaminants. nih.govnjit.edu For this compound, these integrated models could simulate its degradation pathways, identify persistent metabolites, and assess its potential for long-range environmental transport.

| Modeling Technique | Predicted Behavior/Property | Rationale/Relevant Findings |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Toxicity, endocrine activity, antimicrobial potency. | Models for phenolic compounds show strong correlation between structure (lipophilicity, electronic properties) and activity. nih.govfrontiersin.org Can be used to evaluate potential as an endocrine disruptor. nih.gov |

| DFT (Density Functional Theory) | Reactivity, metabolic fate, degradation pathways. | Calculates electronic properties and energies to understand chemical transformations. nih.govimist.ma |

| MD (Molecular Dynamics) | Environmental partitioning (Kow), bioaccumulation, membrane interaction. | Simulates movement and interaction in complex systems. Essential for large molecules and predicting behavior in different environmental compartments. nih.govnjit.edu |

| Integrated DFT/MD | Comprehensive environmental fate and risk assessment. | Combines the strengths of both methods to provide a more complete picture of behavior from molecular reactions to large-scale system interactions. nih.gov |

Integration with 'Omics' Technologies for Mechanism Discovery

'Omics' technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the biological mechanisms of action of chemical compounds. For this compound, integrating these technologies can move beyond simple toxicity assays to reveal the specific cellular pathways it perturbs.

Metabolomics, the study of small molecule metabolites in a biological system, is particularly adept at capturing the downstream effects of chemical exposure. frontiersin.org Untargeted metabolomics studies on similar phenolic compounds, like 2-phenylphenol, have revealed significant alterations in phospholipid, fatty acid, and amino acid profiles, suggesting impacts on metabolic pathways such as purine (B94841) and cholesterol metabolism. nih.gov Applying a similar approach to this compound could identify unique metabolic fingerprints associated with its exposure, providing biomarkers of effect and insights into its mode of action. nih.govnih.gov

Proteomics, the large-scale study of proteins, can identify direct molecular targets and downstream protein expression changes. Given that the compound is a chlorinated phenol, a key area of investigation would be its potential to cause protein chlorination, a modification associated with inflammation and cellular damage. nih.gov Advanced mass spectrometry techniques can identify specific sites of protein chlorination, revealing which proteins are targeted and how their function might be altered. nih.gov Protein-affinity guided methods could also be used to pull down and identify specific proteins that bind to the compound. researchgate.net

Transcriptomics, which analyzes gene expression, can provide an earlier snapshot of cellular response. It can reveal which signaling pathways are activated or repressed upon exposure. For a related compound, p-cresol, researchers have suggested that transcriptomic analyses are needed to uncover its precise molecular targets and signaling pathway alterations. nih.gov For this compound, this could clarify whether it acts via pathways commonly associated with phenolic compounds, such as those involved in oxidative stress or endocrine disruption.

By integrating data from these 'omics' platforms, researchers can construct a comprehensive model of the compound's biological impact, from initial gene expression changes to alterations in protein function and, ultimately, metabolic output.

| 'Omics' Technology | Potential Application for this compound | Information Gained |

|---|---|---|

| Metabolomics | Analyze changes in the metabolome of cells or organisms after exposure. | Identify perturbed metabolic pathways (e.g., lipid, amino acid metabolism), discover biomarkers of exposure and effect. frontiersin.orgnih.gov |

| Proteomics | Identify protein binding partners and post-translational modifications (e.g., chlorination). | Elucidate direct molecular targets, understand functional consequences of protein damage. nih.govresearchgate.net |

| Transcriptomics | Measure changes in gene expression profiles following exposure. | Reveal affected signaling pathways, identify early response mechanisms (e.g., oxidative stress, endocrine disruption). nih.gov |

| Integrated Exposomics/Metabolomics | Simultaneously measure the compound (exposure) and the metabolic response (effect). | Directly link external exposure to internal biological disruption in a single analysis. nih.govchemrxiv.org |

Sustainable Management Strategies in Industrial and Environmental Contexts

The long-term viability of any industrial chemical hinges on sustainable management strategies that balance its benefits with potential risks to human health and the environment. oecd.org For this compound, which may be used as a biocide or industrial intermediate, a life-cycle approach is essential. ifh-homehygiene.orgvci.de

Sustainable use begins with the principle of using the biocide only where necessary and in the lowest efficacious amount to minimize environmental release. oecd.orgoup.com This involves targeted applications rather than widespread, indiscriminate use. ifh-homehygiene.org The Organisation for Economic Co-operation and Development (OECD) emphasizes that sustainable use of biocides means maintaining their benefits while reducing negative impacts, including the development of resistance. oecd.org

Given its chemical structure, this compound is expected to be persistent. Chlorinated phenols are known to be recalcitrant to degradation, and the long alkyl chain increases its lipophilicity, leading to partitioning into sediments and biota. nih.govnih.govmedwinpublishers.com This persistence necessitates robust strategies for waste stream management and environmental remediation.

Bioremediation presents a promising sustainable strategy for managing contamination. While the specific compound has not been studied, research on related chemicals offers valuable clues. Aerobic biodegradation of chlorophenols often proceeds via the formation of catechols, while anaerobic degradation typically involves reductive dehalogenation. nih.gov In situ bioremediation has been successfully applied to chlorinated solvents, where indigenous microbes are stimulated to degrade the contaminants. nih.govepa.govclu-in.org The presence of a long alkyl chain might influence biodegradability, but many alkylphenol compounds are known to be degraded by environmental microorganisms, albeit sometimes slowly. nih.govcapes.gov.br Future research could focus on identifying or engineering microbial consortia capable of degrading both the chlorinated aromatic ring and the long alkyl side chain of this compound.

| Strategy | Description | Relevance/Objective |

|---|---|---|

| Sustainable and Targeted Use | Application only where a tangible benefit exists, using the minimum effective concentration. oecd.orgoup.com | Minimize environmental loading, reduce selection pressure for microbial resistance, and prolong the useful life of the compound. ifh-homehygiene.org |

| Life Cycle Assessment | Evaluating the environmental impacts associated with all stages of the product's life, from synthesis to disposal. | Identify hotspots for environmental impact and guide the development of greener alternatives and processes. |

| Waste Stream Treatment | Implementing advanced oxidation or biological treatment processes for industrial effluents containing the compound. | Prevent release into aquatic environments where it can persist and bioaccumulate. nih.gov |

| Bioremediation | Utilizing microorganisms to break down the compound in contaminated soil or water. nih.govnih.gov | A sustainable and potentially cost-effective method for cleaning up environmental contamination. Could involve bioaugmentation or biostimulation of native microbes. clu-in.org |

Q & A

Q. What are the key physicochemical properties of 4-Chloro-m-cresol critical for experimental design in aqueous systems?

- Methodological Answer : Key properties include a molecular weight of 142.58 g/mol, boiling point of 235°C, and water solubility of 3.8–3.85 g/L at 20–25°C . Light sensitivity (aqueous solutions turn yellow upon exposure) necessitates storage in amber glass under inert atmospheres. Solubility data are essential for designing in vitro assays (e.g., cell culture media preparation) and environmental fate studies .

Q. How can researchers mitigate degradation of 4-Chloro-m-cresol in analytical workflows?

- Methodological Answer : Degradation due to photolysis or oxidation can be minimized by:

- Using high-performance liquid chromatography (HPLC) with UV detection at 280 nm under nitrogen-purged conditions.

- Storing stock solutions in anhydrous ethanol at -20°C to prevent hydrolysis .

- Validating stability via repeated measurements over time using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro and in vivo effects of 4-Chloro-m-cresol on sarcoplasmic calcium release?

- Methodological Answer : In vitro studies using swine rectus abdominis muscle show contractures at 50 µM 4-Chloro-m-cresol, while in vivo doses ≤1.14 mg/kg (100 µM) fail to trigger malignant hyperthermia (MH) due to rapid plasma clearance (e.g., 52 µM remaining 5 min post-administration) . To reconcile this:

Q. How do impurities like m-cresol impact pharmacological studies of 4-Chloro-m-cresol, and how are they quantified?

- Methodological Answer : Impurities (e.g., residual m-cresol from synthesis) can confound receptor-binding assays. Mitigation strategies include:

Q. What dose-response considerations are critical when extrapolating 4-Chloro-m-cresol toxicity from animal models to human risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.